![molecular formula C23H23Cl2N5OS B2629451 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-85-4](/img/structure/B2629451.png)
5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several functional groups including a piperazine ring, a thiazole ring, and a triazole ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thiazole and triazole rings are heterocyclic compounds that are also found in various biologically active compounds .
Synthesis Analysis
While the exact synthesis method for this compound is not available, compounds with similar structures are often synthesized via multi-step protocols involving reactions like aminomethylation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and stability can be determined experimentally. For similar compounds, these properties have been determined using various physicochemical and spectral characteristics .Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of research involves the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Bektaş et al. (2007) synthesized several derivatives, including those with structures related to the specified compound, and evaluated their antimicrobial properties. These compounds showed promising results against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-inflammatory and Analgesic Properties
Research by Tozkoparan et al. (2004) focused on synthesizing and characterizing derivatives for their anti-inflammatory and analgesic activities. They discovered that certain derivatives exhibited significant activity without causing gastric lesions, suggesting potential for therapeutic use (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Antimicrobial and Antifungal Activity
Another study by Taha (2008) synthesized 1,2,4-triazolo and 1,3,4-thiadiazine derivatives bearing a moiety similar to the specified compound and tested them for antibacterial and antifungal activity. The results indicated potential antimicrobial applications for these compounds (Taha, 2008).
Structural and Molecular Studies
Wujec and Typek (2023) conducted structural assignment and molecular studies on a novel compound closely related to the specified chemical. They confirmed the structure through various spectroscopic methods, offering insights into its chemical behavior and potential applications in further pharmaceutical research (Wujec & Typek, 2023).
Mechanism of Action
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Piperazine derivatives also have a wide range of biological activities and can interact with various targets .
Mode of Action
The mode of action of triazoles generally involves interaction with enzymes and receptors, leading to changes in the biological system . Similarly, piperazine derivatives interact with their targets to exert their effects .
Biochemical Pathways
Triazole and piperazine derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
In silico studies suggest that piperazine derivatives are likely to have good oral bioavailability .
Result of Action
Triazole and piperazine derivatives can have a variety of effects depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-8-3-4-9-18(17)25)29-12-10-28(11-13-29)16-7-5-6-15(24)14-16/h3-9,14,20,31H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRXTDZYAAQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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